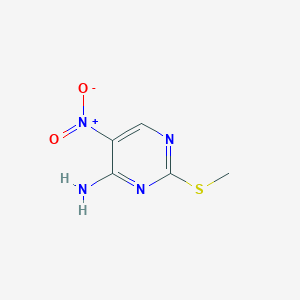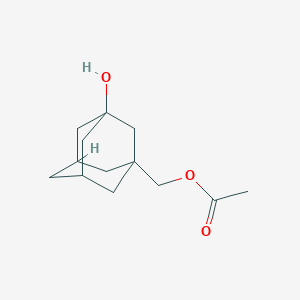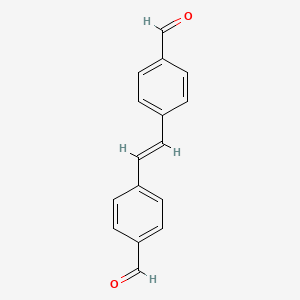
1,2-双(4-甲酰苯基)乙烷
描述
“1,2-Bis(4-formylphenyl)ethane” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named “1,4-bis(4-formylphenyl)-2,5-bis((4-aminophenyl)ethynyl) benzene (BFBAEB)” was synthesized and used for the fabrication of covalent organic frameworks .
科学研究应用
1. 合成和结构分析
- 合成和结构性质:已经研究了 1,2-双(4-甲酰苯基)乙烷衍生物的合成和结构性质。例如,通过无金属二聚化合成大环碲配体,并通过 X 射线衍射研究对其结构进行分析 (Menon, Singh, Patel, & Kulshreshtha, 1996)。
2. 配体形成和化学分析
- 席夫碱配体的形成:该化合物用于形成席夫碱配体,其特征在于各种光谱方法,如 FT-IR、NMR 和质谱。这些配体在几何和电子性质分析中得到应用 (Uluçam & Yenturk, 2019)。
3. 催化和聚合
- 在烯烃聚合催化剂中的应用:1,2-双(4-甲酰苯基)乙烷衍生物已被合成并用作配体,用于制造作为烯烃聚合催化剂的金属配合物 (Lotfi, Emamgholi, Bahrami, & Poorakbar, 2019)。
4. 光谱性质和金属配合物
- 光谱分析和金属配合物的形成:该化合物参与合成新型四羧酸席夫碱配体及其金属配合物。这些在紫外/可见光谱学和与金属离子形成稳定配合物(在催化和储气中很有用)中具有潜在应用 (Almáši, Vilková, & Bednarčík, 2021)。
5. 晶体学和分子结构
- 晶体和分子结构分析:对 1,2-双(4-甲酰苯基)乙烷衍生物的研究有助于理解晶体结构和分子构象,这在材料科学和药物设计中至关重要。例如,检查 1,2-二苯基乙烷衍生物在不同温度下的晶体结构,以了解键缩短和扭转振动 (Harada & Ogawa, 2001)。
未来方向
作用机制
Target of Action
1,2-Bis(4-formylphenyl)ethane is primarily used in the synthesis of covalent organic frameworks (COFs) . These COFs are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . The compound serves as a building block in the formation of these frameworks, contributing to their stability and functionality .
Mode of Action
The compound interacts with its targets through a process known as self-polycondensation . This process involves the reaction of the compound with other molecules to form a larger structure, in this case, a 2D imine-linked covalent organic framework . The resulting changes include the formation of a highly crystalline and continuous film with tunable thickness .
Biochemical Pathways
The biochemical pathways affected by 1,2-Bis(4-formylphenyl)ethane are primarily related to the formation and function of covalent organic frameworks . These frameworks can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers . The downstream effects of these pathways can include the creation of new semiconducting materials for optoelectronic applications .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial factors that influence its bioavailability in the synthesis of covalent organic frameworks .
Result of Action
The primary result of the action of 1,2-Bis(4-formylphenyl)ethane is the formation of covalent organic frameworks . These frameworks have numerous potential applications, including serving as stable acidichromism sensors with rapid response, low detection limit, and good repeatability .
生化分析
Biochemical Properties
1,2-Bis(4-formylphenyl)ethane plays a significant role in biochemical reactions due to its aldehyde functional groups. These groups can form Schiff bases with amines, which are essential in various biochemical processes. The compound interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. Additionally, 1,2-Bis(4-formylphenyl)ethane can interact with proteins and other biomolecules through covalent bonding, influencing their structure and function .
Cellular Effects
1,2-Bis(4-formylphenyl)ethane affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression. It can also affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 1,2-Bis(4-formylphenyl)ethane involves its interaction with biomolecules at the molecular level. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, 1,2-Bis(4-formylphenyl)ethane can influence gene expression by interacting with DNA or transcription factors, resulting in changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(4-formylphenyl)ethane can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Bis(4-formylphenyl)ethane can undergo degradation under certain conditions, leading to the formation of various metabolites. These metabolites can have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of 1,2-Bis(4-formylphenyl)ethane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes significant only above a certain concentration. Additionally, high doses of 1,2-Bis(4-formylphenyl)ethane can lead to toxicity, affecting the overall health and function of the organism .
Metabolic Pathways
1,2-Bis(4-formylphenyl)ethane is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by aldehyde dehydrogenases, leading to the formation of carboxylic acids. These metabolic reactions can influence the levels of metabolites within the cell, affecting overall metabolic flux. Additionally, 1,2-Bis(4-formylphenyl)ethane can interact with other metabolic enzymes, further influencing its metabolic fate .
Transport and Distribution
Within cells and tissues, 1,2-Bis(4-formylphenyl)ethane is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall impact on cellular function. Additionally, the distribution of 1,2-Bis(4-formylphenyl)ethane within different tissues can vary, depending on factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of 1,2-Bis(4-formylphenyl)ethane plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects. For instance, 1,2-Bis(4-formylphenyl)ethane may localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression .
属性
IUPAC Name |
4-[(E)-2-(4-formylphenyl)ethenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-12H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJMNHLAZAVRZ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid](/img/structure/B3157321.png)
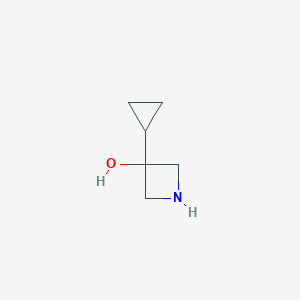
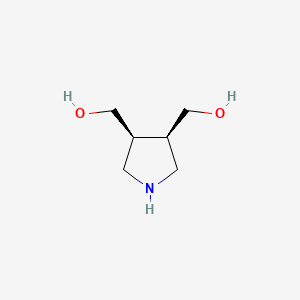
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B3157369.png)

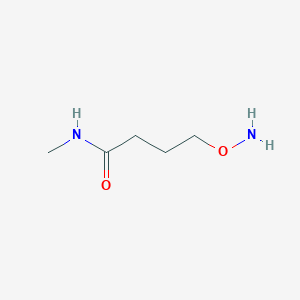
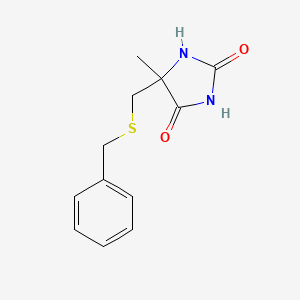
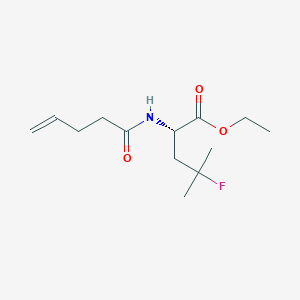
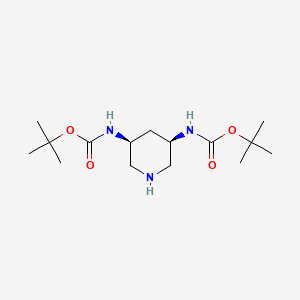

![2-Benzo[d]thiazolamine,6-[(6,7-dimethoxy-4-quinolinyl)oxy]-5-fluoro-](/img/structure/B3157414.png)

